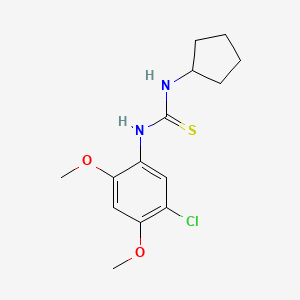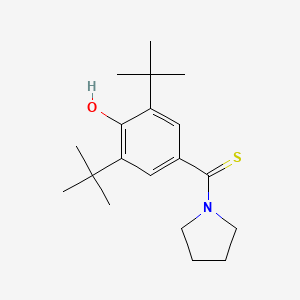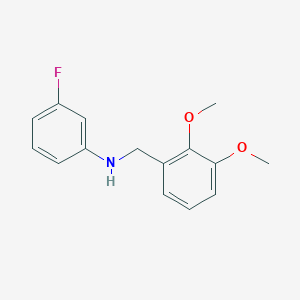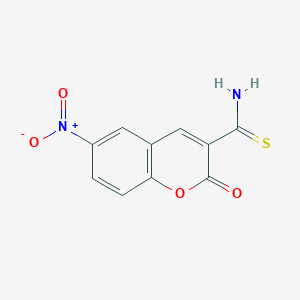
6-(methoxymethyl)phenanthridine
Übersicht
Beschreibung
6-(Methoxymethyl)phenanthridine is a chemical compound that belongs to the phenanthridine family. It is a heterocyclic organic compound that has a molecular formula of C16H13NO. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-(methoxymethyl)phenanthridine is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It is also believed to induce apoptosis in tumor cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
6-(Methoxymethyl)phenanthridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in tumor cells. Additionally, it has been found to exhibit DNA-binding properties and has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(methoxymethyl)phenanthridine in lab experiments is its potential as a fluorescent probe for detecting DNA damage. It is also relatively easy to synthesize and has been shown to exhibit antimicrobial, antifungal, and antitumor properties. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 6-(methoxymethyl)phenanthridine. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to determine its potential as a photosensitizer in photodynamic therapy. The use of this compound as a fluorescent probe for detecting DNA damage also warrants further investigation. Finally, more research is needed to determine its safety and potential side effects before it can be used in clinical applications.
Conclusion:
In conclusion, 6-(methoxymethyl)phenanthridine is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties and has potential as a fluorescent probe for detecting DNA damage. However, further studies are needed to determine its safety and potential side effects. The development of new synthetic methods and the investigation of its potential as a photosensitizer in photodynamic therapy are also promising future directions for the study of this compound.
Synthesemethoden
The synthesis of 6-(methoxymethyl)phenanthridine can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. In this method, 2-aminobenzaldehyde is reacted with paraformaldehyde and an acid catalyst to form 6-(methoxymethyl)phenanthridine. Another method involves the reaction of 2-(methoxymethyl)aniline with 1,2-dibromoethane in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)phenanthridine has been shown to have potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. It has also been shown to have potential as a fluorescent probe for detecting DNA damage. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
6-(methoxymethyl)phenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-10-15-13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDBAKTQBPENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971705 | |
| Record name | 6-(Methoxymethyl)phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)phenanthridine | |
CAS RN |
26245-03-4, 5627-93-0 | |
| Record name | 6-(Methoxymethyl)phenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26245-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methoxymethyl)phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



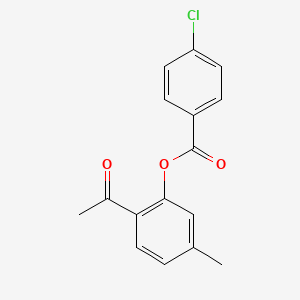
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)


![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)


